molecular formula C11H9BrN2 B1532148 5-Bromo-6'-methyl-[2,3']bipyridinyl CAS No. 1187164-08-4

5-Bromo-6'-methyl-[2,3']bipyridinyl

Cat. No.: B1532148
CAS No.: 1187164-08-4
M. Wt: 249.11 g/mol
InChI Key: BSERFWSHIIPTNK-UHFFFAOYSA-N
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Description

5-Bromo-6’-methyl-[2,3’]bipyridinyl is a bipyridine derivative, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6’-position of the bipyridine structure Bipyridines are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions

Scientific Research Applications

5-Bromo-6’-methyl-[2,3’]bipyridinyl has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6’-methyl-[2,3’]bipyridinyl typically involves the bromination of 6’-methyl-[2,3’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 5-Bromo-6’-methyl-[2,3’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6’-methyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted bipyridines can be formed.

    Coupling Products:

Mechanism of Action

The mechanism of action of 5-Bromo-6’-methyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the application . For example, in catalysis, the metal complex may facilitate various organic transformations by stabilizing reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2’-bipyridine
  • 6-Bromo-2,2’-bipyridine
  • 4,4’-Dimethyl-2,2’-bipyridine

Uniqueness

5-Bromo-6’-methyl-[2,3’]bipyridinyl is unique due to the specific positioning of the bromine and methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives. This unique structure can lead to distinct properties in metal complexes, making it valuable for specific applications in catalysis and materials science .

Properties

IUPAC Name

5-bromo-2-(6-methylpyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-3-9(6-13-8)11-5-4-10(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSERFWSHIIPTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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